molecular formula C13H19ClN2O3 B3046717 (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride CAS No. 1279038-54-8

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Cat. No.: B3046717
CAS No.: 1279038-54-8
M. Wt: 286.75
InChI Key: LCLNJVMWXFRKOG-FXMYHANSSA-N
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Description

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its chiral centers and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts to achieve the desired stereochemistry. The Cbz (carbobenzyloxy) group is then introduced through a reaction with benzyl chloroformate, followed by the hydroxymethylation of the pyrrolidine nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid derivative.

  • Reduction: The Cbz group can be removed through hydrogenolysis, reducing the compound to its amine form.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the hydrogenolysis of the Cbz group.

  • Substitution: Various alkyl halides and strong bases can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: (2S,4S)-1-Cbz-2-Carboxy-4-aminopyrrolidine Hydrochloride

  • Reduction: (2S,4S)-1-Hydroxymethyl-4-aminopyrrolidine Hydrochloride

  • Substitution: Various substituted pyrrolidines depending on the electrophile used.

Scientific Research Applications

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound can be used to study enzyme-substrate interactions and protein binding due to its structural similarity to biologically relevant molecules.

  • Medicine: It has potential as a precursor for the development of new drugs, particularly in the field of central nervous system disorders.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride is unique due to its chiral centers and functional groups. Similar compounds include:

  • (2S,4R)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride: This isomer has the opposite stereochemistry at the 4-position.

  • 1-Cbz-2-Hydroxymethyl-4-aminopiperidine Hydrochloride: A related compound with a piperidine ring instead of a pyrrolidine ring.

  • 1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine: The free base form of the hydrochloride salt.

These compounds differ in their stereochemistry and ring size, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279038-54-8
Record name 1-Pyrrolidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279038-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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